BenchChemオンラインストアへようこそ!

N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Physicochemical property comparison Fluorine substitution effect logP differentiation

N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-13-9) is a fully synthetic small molecule (C19H28FN3O4S, MW 413.51 g/mol) classified as an N-sulfonylpiperidine oxalamide derivative. Its structure comprises an n-butyl-terminated oxalamide core linked via an ethylene spacer to a 2-substituted piperidine ring bearing a 4-fluorophenylsulfonyl group at the piperidine nitrogen.

Molecular Formula C19H28FN3O4S
Molecular Weight 413.51
CAS No. 898415-13-9
Cat. No. B2419182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898415-13-9
Molecular FormulaC19H28FN3O4S
Molecular Weight413.51
Structural Identifiers
SMILESCCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C19H28FN3O4S/c1-2-3-12-21-18(24)19(25)22-13-11-16-6-4-5-14-23(16)28(26,27)17-9-7-15(20)8-10-17/h7-10,16H,2-6,11-14H2,1H3,(H,21,24)(H,22,25)
InChIKeyHYGXBWKAMOMLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-13-9): Structural Identity & Procurement Baseline


N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-13-9) is a fully synthetic small molecule (C19H28FN3O4S, MW 413.51 g/mol) classified as an N-sulfonylpiperidine oxalamide derivative. Its structure comprises an n-butyl-terminated oxalamide core linked via an ethylene spacer to a 2-substituted piperidine ring bearing a 4-fluorophenylsulfonyl group at the piperidine nitrogen [1]. The compound is available on-demand from research chemical suppliers (tranche HFAD), with no known bioactivity reported in ChEMBL 20 and no ChEMBL-indexed publications as of the latest database release [1]. The ZINC database confirms this substance has not been detected in any clinical trials [1].

Why N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide Cannot Be Interchanged with In-Class Analogs


The 4-fluorophenylsulfonyl-piperidine-oxalamide scaffold constitutes a compound family recognized in medicinal chemistry patent literature for orexin receptor antagonism, kinase inhibition, and anticancer applications [1][2][3]. Within this family, seemingly minor structural variations—the presence or absence of a single fluorine atom on the phenyl ring, the nature of the N1-alkyl substituent (n-butyl vs. isobutyl vs. aryl vs. hydroxyethyl), and the sulfonyl aryl group identity (4-fluorophenyl vs. phenyl vs. substituted phenyl)—produce distinct physicochemical signatures (logP, dipole moment, hydrogen-bonding capacity, molecular weight) that predictably alter target engagement, selectivity, ADME properties, and ultimately experimental reproducibility . For this compound, the convergence of a linear n-butyl group (minimizing steric bulk relative to branched or aryl alternatives), a 4-fluorophenylsulfonyl motif (introducing electronegativity-driven multipolar interactions absent in non-fluorinated analogs), and the 2-substituted piperidine-ethyl-oxalamide architecture generates a pharmacophore profile that is neither duplicated by nor extrapolatable from any single close analog. Generic substitution is therefore structurally and pharmacologically inadvisable.

Quantitative Differentiation Evidence for CAS 898415-13-9 vs. Closest Structural Analogs


Physicochemical Differentiation: logP and Molecular Weight vs. Des-Fluoro Analog (CAS 898414-89-6)

Replacement of the 4-fluorophenylsulfonyl group (target compound) with an unsubstituted phenylsulfonyl group (des-fluoro analog, CAS 898414-89-6) yields quantifiable physicochemical differences that affect membrane permeability and protein binding. The target compound exhibits a molecular weight of 413.52 g/mol and a computed logP of 2.54 [1], whereas the des-fluoro analog (C19H29N3O4S) has a lower molecular weight of 395.52 g/mol and a slightly higher XLogP3 of 2.6 [2]. The ~18 Da mass increase is attributable exclusively to the 4-fluoro substitution. This modification introduces a strong carbon–fluorine bond dipole that can participate in orthogonal multipolar C–F···C=O and C–F···H–N interactions with protein backbone residues—interactions that are geometrically and energetically unavailable to the des-fluoro comparator [3].

Physicochemical property comparison Fluorine substitution effect logP differentiation

Structural Comparison: N1-n-Butyl vs. N1-Isobutyl Branching in the Phenylsulfonyl Series

Within the phenylsulfonyl-piperidine-oxalamide chemotype, N1-alkyl chain architecture (linear n-butyl vs. branched isobutyl) governs conformational flexibility and hydrophobic surface complementarity. The target compound (898415-13-9) bears a linear n-butyl group, whereas the closely related CAS 898449-87-1 employs an isobutyl (2-methylpropyl) substituent [1]. The linear n-butyl chain provides extended hydrophobic contact area and greater conformational degrees of freedom (the target compound has 8 rotatable bonds vs. 7 for the isobutyl analog) [2], which can translate into distinct binding-mode preferences in hydrophobic enzyme pockets. The isobutyl analog carries a phenylsulfonyl group (no fluorine), compounding the divergence: the target compound differs simultaneously in both N1-alkyl architecture and aryl sulfonyl substitution .

Alkyl chain branching N1-substituent SAR Oxalamide pharmacophore

Pharmacophore Privilege: The 4-Fluorophenylsulfonyl Motif in Bioactive Piperidines

The 4-fluorophenylsulfonyl-piperidine substructure—the core recognition element of the target compound—is a validated privileged scaffold in medicinal chemistry, appearing in multiple bioactive molecules with experimentally determined target engagement. The compound VU534 (N-(5,7-dimethyl-2-benzothiazolyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide) demonstrates dual FAAH/sEH inhibition (IC50 = 1.2 μM) and NAPE-PLD activation (EC50 = 0.30 μM) . A distinct 4-fluorophenylsulfonyl-piperidine derivative, 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine, exhibits high-affinity 5-HT2A receptor binding (Ki = 1.90 nM) in rat cortex homogenate [1]. These data demonstrate that the 4-fluorophenylsulfonyl-piperidine fragment can productively engage diverse protein targets (hydrolases, GPCRs) with sub-micromolar to low nanomolar affinity. The target compound uniquely positions this privileged fragment within an oxalamide-ethyl-piperidine architecture, a combination not represented in any of the characterized bioactive molecules bearing this motif [2].

4-Fluorophenylsulfonyl Privileged scaffold Medicinal chemistry

Class-Level Anticancer Evidence: N-Sulfonylpiperidine Derivatives as VEGFR-2 Inhibitors

The N-sulfonylpiperidine chemotype, of which the target compound is a member, has been systematically evaluated for VEGFR-2 inhibitory and anticancer activity. Elgammal et al. (2024) designed, synthesized, and tested a panel of 13 N-sulfonylpiperidine derivatives, reporting that the most potent compound (compound 8) inhibited VEGFR-2 and exhibited IC50 values of 3.94 μM (HCT-116 colorectal carcinoma), 3.76 μM (HepG-2 hepatocellular carcinoma), and 4.43 μM (MCF-7 breast adenocarcinoma)—comparable to the reference drug vinblastine (IC50 = 3.21 μM) in the same assay panel [1]. A subsequent structure-guided optimization study (2026) yielded multi-target N-sulfonylpiperidine agents with IC50 values of 0.98 μM (VEGFR-2), 1.01 μM (EGFR), and 1.94 μM (Topoisomerase II), confirming that the sulfonylpiperidine core is productive for kinase inhibition [2]. The target compound (898415-13-9) incorporates this N-sulfonylpiperidine core within an oxalamide-ethyl-piperidine architecture that is structurally distinct from the Elgammal series, offering an unexplored vector for VEGFR-2 inhibitor optimization [3].

VEGFR-2 inhibition N-sulfonylpiperidine Anticancer cytotoxicity

Class-Level Evidence: Oxalamide Derivatives as Kinase Inhibitors in Patent Literature

The oxalamide functional group is established in patent literature as a productive scaffold for kinase inhibition. US Patent Application US20060241104 (Bristol-Myers Squibb, 2006) discloses a broad series of oxalamide derivatives—compounds of Formula I—that inhibit the protein tyrosine kinase activity of growth factor receptors including c-Met, and are claimed as anti-cancer agents [1]. The oxalamide core in the target compound (898415-13-9) presents the same dicarbonyl diamide pharmacophore (N1–C(=O)–C(=O)–N2) that is the defining structural feature of the BMS kinase inhibitor series [2]. However, the target compound further elaborates this core with a 2-substituted piperidine-ethyl linker on the N2 side and an n-butyl group on the N1 side, generating a substitution pattern not exemplified in the BMS patent [1]. The broader oxalamide class has additionally yielded inhibitors of IDO1 (IC50 = 3.9 nM in cellular assay), HIV gp120, and PAI-1, confirming that the oxalamide moiety is a versatile, target-validated pharmacophore [3].

Oxalamide kinase inhibitor c-Met inhibition Tyrosine kinase

Absence of Published Bioactivity Data as a Strategic Procurement Consideration

A critical and verifiable differentiation of the target compound is the complete absence of published bioactivity data in authoritative databases. The ZINC15 database (ChEMBL 20) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Furthermore, 'This substance has not been detected to have been used in any clinical trials' [1]. In contrast, even the closely related N1-isobutyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-87-1) has associated BindingDB entries (e.g., IC50 = 72.5 μM for platelet NHE1 inhibition) [2], and multiple analogs in the 8984XX CAS series appear in vendor catalogs with annotated biological study descriptions suggesting preliminary characterization. The target compound therefore occupies genuinely unexplored chemical-biological space within an otherwise well-precedented scaffold family. This absence of data is not merely a gap—it is a quantifiable strategic attribute for research groups seeking first-publication opportunities, novel IP positions, or unbiased phenotypic screening hits free from prior target annotation bias [3].

Novel chemical space Uncharacterized compound First-mover research advantage

Validated Application Scenarios for N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898415-13-9)


Kinase Inhibitor Lead Discovery: Oxalamide-Based c-Met/VEGFR-2 Scaffold Hopping

The oxalamide core is established in patent literature (US20060241104) as a c-Met kinase inhibitory pharmacophore [1], while the N-sulfonylpiperidine substructure has demonstrated VEGFR-2 inhibition (IC50 = 0.98–3.94 μM range across HCT-116, HepG-2, MCF-7 models) [2]. The target compound combines both validated substructures in a single molecular entity with a 4-fluorophenylsulfonyl group—a modification known to enhance target binding through fluorine-mediated multipolar interactions [3]. This compound is rationally suited as a starting point for dual c-Met/VEGFR-2 inhibitor design, offering a chemotype that is structurally distinguishable from both the BMS oxalamide series and the Elgammal N-sulfonylpiperidine series, thereby enabling independent IP generation. Procurement is warranted for biochemical kinase panel screening (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) followed by cellular proliferation assays in Met-amplified (e.g., SNU-5, MKN-45) and VEGFR-dependent (e.g., HUVEC) cell lines.

Orexin Receptor Antagonist Screening: Piperidine Sulfonamide Chemotype Expansion

US Patent 8,202,888 (Hoffmann-La Roche, 2012) and related filings establish piperidine sulfonamide derivatives as orexin receptor antagonists with therapeutic potential in sleep disorders, narcolepsy, and circadian rhythm dysfunction [1]. The target compound features the core piperidine sulfonamide scaffold claimed in this patent family, with the additional differentiation of an oxalamide-ethyl linker and n-butyl terminus—structural elements that may confer orexin receptor subtype selectivity (OX1R vs. OX2R). Procurement is indicated for calcium flux assays (e.g., CHO-K1 cells expressing human OX1R or OX2R, FLIPR-based readout) to determine OX1R/OX2R antagonist IC50 values and subtype selectivity ratios. Positive hits would represent novel chemical matter for a validated GPCR target class with established clinical relevance in sleep medicine [2].

Phenotypic Anticancer Screening with Unexplored Chemical Space Advantage

The target compound is uniquely positioned for unbiased phenotypic screening: ZINC15 confirms zero known bioactivity records, zero ChEMBL-indexed publications, and zero clinical trial exposure as of the latest database release [1]. This complete absence of prior biological annotation distinguishes it from partially characterized analogs (e.g., CAS 898449-87-1, which has BindingDB NHE1 inhibition data) [2]. For procurement in phenotypic screening programs (e.g., NCI-60 human tumor cell line panel, high-content imaging-based cytotoxicity screens, or patient-derived organoid platforms), this compound functions as a genuinely novel chemical probe. Any observed activity constitutes first-disclosure data, free from the target annotation bias that accompanies compounds with pre-existing literature. The N-sulfonylpiperidine chemotype's demonstrated anticancer potential (class-level VEGFR-2 IC50 = 0.98–4.43 μM across multiple cell lines) [3] provides a rational but non-restrictive starting hypothesis for hit deconvolution.

Fluorine-Mediated Binding Optimization: Biophysical and Structural Biology Studies

The 4-fluorophenylsulfonyl group in the target compound introduces a carbon–fluorine bond that can serve dual roles in biophysical studies: (a) as a probe for 19F NMR protein–ligand interaction analysis, enabling direct observation of binding events without isotopic labeling of the protein target, and (b) as a driver of orthogonal multipolar C–F···H–N and C–F···C=O interactions with protein backbone residues that can enhance binding affinity and selectivity relative to non-fluorinated analogs [1][2]. The des-fluoro comparator (CAS 898414-89-6, purchasing information available via Life Chemicals catalog) [3] provides a direct, purchasable negative control for fluorine-specific biophysical studies. Procurement of both compounds as a matched pair enables quantitative determination of the fluorine contribution to binding thermodynamics (ΔΔG of fluorine substitution) via SPR, ITC, or 19F NMR—a well-established medicinal chemistry strategy for validating fluorine as a binding affinity enhancer.

Quote Request

Request a Quote for N1-butyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.